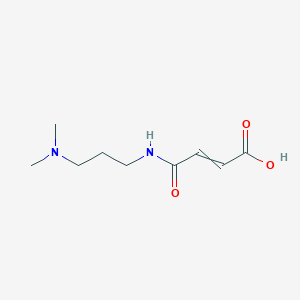

N-(3-Dimethylaminopropyl)maleamidic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H16N2O3 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

4-[3-(dimethylamino)propylamino]-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C9H16N2O3/c1-11(2)7-3-6-10-8(12)4-5-9(13)14/h4-5H,3,6-7H2,1-2H3,(H,10,12)(H,13,14) |

InChI Key |

GASINNLSWMXFFX-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCNC(=O)C=CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of N 3 Dimethylaminopropyl Maleamidic Acid

The primary and most direct route to synthesizing N-(3-Dimethylaminopropyl)maleamidic acid involves the reaction of maleic anhydride (B1165640) with 3-(dimethylamino)-1-propylamine (DMAPA). This reaction is a classic example of nucleophilic acyl substitution at a carbonyl carbon of the anhydride.

The reaction pathway commences with the nucleophilic attack of the primary amine group of DMAPA on one of the carbonyl carbons of the maleic anhydride ring. This initial step leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate. Subsequently, a proton transfer occurs, resulting in the formation of the amic acid, which in this case is this compound.

A common laboratory-scale synthesis is carried out in a suitable organic solvent, such as chloroform (B151607). google.com In this procedure, 3-(dimethylamino)-1-propylamine is added to a solution of maleic anhydride. The reaction is exothermic and proceeds readily at room temperature. To ensure the reaction goes to completion, the mixture is typically heated for a period. google.com The choice of solvent is crucial to facilitate the reaction and subsequent isolation of the product.

Maleic Anhydride + 3-(Dimethylaminopropyl)amine → this compound

This synthetic approach is highly efficient, often resulting in near-quantitative yields of the desired N-substituted maleamic acid. rloginconsulting.com

Considerations for Industrial and Laboratory Scale Synthesis

Scaling up the synthesis of N-(3-Dimethylaminopropyl)maleamidic acid from a laboratory setting to an industrial scale introduces several important considerations to ensure efficiency, safety, and cost-effectiveness.

For laboratory-scale synthesis, the primary focus is on obtaining a high-purity product for research and development purposes. The reaction can be conveniently carried out in standard glassware, and purification methods like precipitation and recrystallization are readily applicable. The use of solvents like chloroform (B151607) is manageable with appropriate laboratory safety measures.

Industrial-scale synthesis, however, demands a different approach. Key considerations include:

Raw Material Handling: Handling large quantities of raw materials, such as molten maleic anhydride (B1165640), requires specialized equipment to maintain the required temperature and ensure safe transfer. google.com

Reaction Conditions: The exothermic nature of the reaction needs to be carefully managed on a large scale to prevent thermal runaways. This often involves the use of jacketed reactors with efficient cooling systems.

Solvent Selection: While effective in the lab, chlorinated solvents like chloroform are often avoided in industrial processes due to environmental and safety concerns. Alternative, greener solvents would be preferred. A solvent-free approach, reacting molten maleic anhydride with the liquid amine, could be an economically and environmentally advantageous alternative.

Process Control: Continuous or semi-batch processing might be favored over batch processing to improve consistency and control over reaction parameters.

Product Isolation: Filtration and drying equipment must be appropriately sized to handle large volumes of the product.

A potential industrial method could adapt the process described for the synthesis of maleamic acid from molten maleic anhydride and gaseous ammonia. google.com In the case of this compound, this would involve reacting molten maleic anhydride with 3-(dimethylamino)-1-propylamine in its liquid or vapor phase under optimized temperature and pressure conditions to maximize contact surface area and reaction rate. google.com

Purification and Isolation Techniques for the Compound

Imidization Reactions of this compound

The most significant chemical transformation of this compound is its conversion to the corresponding cyclic imide, N-(3-Dimethylaminopropyl)maleimide. This intramolecular cyclodehydration reaction, known as imidization, involves the formation of a five-membered ring through the elimination of a water molecule. This process can be achieved through either thermal treatment or by using chemical dehydrating agents. The resulting maleimide (B117702) derivative is a key building block in various chemical syntheses, particularly in bioconjugation and polymer chemistry.

Thermal imidization is a direct method for converting this compound to its imide form by applying heat. The process involves heating the amic acid, typically in a solid state or a high-boiling solvent, to temperatures that provide sufficient energy for the cyclodehydration reaction to occur. ebrary.net For poly(amic acid)s, this process is often carried out in stages, with temperatures gradually increasing from 100°C to over 300°C to ensure complete conversion and removal of the water by-product. vt.eduresearchgate.net

During thermal curing, the carbon atom of the amic acid group bonds to the nitrogen atom, forming the stable imide ring. nih.gov The kinetics of this reaction are complex and depend heavily on factors such as the heating rate, final temperature, and the physical state of the material. The reaction generally follows first-order kinetics, but the rate can be influenced by the increasing viscosity and glass transition temperature (Tg) of the medium as imidization progresses. researchgate.net For this compound, the imidization is expected to proceed at temperatures in the range of 150-250°C, consistent with similar N-substituted amic acids. The progress of the reaction can be monitored using techniques like Fourier-transform infrared spectroscopy (FTIR) by observing the disappearance of amic acid bands and the appearance of characteristic imide absorption bands. nih.gov

Table 1: Typical Conditions for Thermal Imidization of Amic Acids

| Parameter | Condition Range | Purpose |

|---|---|---|

| Temperature | 150°C - 350°C | To provide activation energy for cyclodehydration. vt.edu |

| Atmosphere | Inert (e.g., Nitrogen) | To prevent oxidative side reactions at high temperatures. |

| Heating Profile | Stepwise or gradual ramp | To allow for controlled removal of solvent and water. vt.edu |

| Duration | 30 minutes to several hours | To ensure the reaction proceeds to completion. vt.edu |

Chemical imidization offers an alternative to high-temperature thermal processes, allowing the conversion of this compound to the corresponding maleimide under milder conditions. nih.gov This method employs a dehydrating agent, often an acid anhydride (B1165640), in combination with a base catalyst to facilitate the ring-closure reaction at or near ambient temperatures. ebrary.netgoogle.com

Acetic anhydride is the most commonly used dehydrating agent for the chemical imidization of amic acids. vt.edunih.gov The reaction is typically catalyzed by a tertiary amine, such as triethylamine (B128534) or pyridine, or a weaker base like sodium acetate (B1210297). ebrary.netnih.govresearchgate.net The catalyst plays a crucial role in the reaction mechanism, activating the amic acid and facilitating the cyclization process. The choice of catalyst can influence the reaction rate and the purity of the final product. Triethylamine, a strong base, is highly effective, while sodium acetate offers a milder alternative. nih.govresearchgate.net The reaction is usually conducted in an aprotic solvent.

Table 2: Reagents for Chemical Imidization of this compound

| Role | Reagent | Typical Conditions |

|---|---|---|

| Substrate | This compound | - |

| Dehydrating Agent | Acetic Anhydride | Used in excess |

| Catalyst | Sodium Acetate | Molar equivalent |

| Catalyst | Triethylamine | Catalytic or molar amounts researchgate.net |

| Solvent | Aprotic solvents (e.g., Chloroform) | Room temperature to 90°C nih.gov |

While chemical imidization proceeds under mild conditions, the efficiency can be variable. In the case of this compound, model reactions using acetic anhydride and sodium acetate have shown that the conversion to N-(3-Dimethylaminopropyl)maleimide may be incomplete. nih.gov Analysis of the crude product often reveals the presence of unreacted starting material. nih.gov

Proton NMR studies have indicated that under certain conditions, less than 50% of the amic acid is converted to the desired imide. nih.gov The formation of by-products can occur, potentially through side reactions involving the acetic anhydride or hydrolysis of the starting material, which can break it down into maleic acid and 3-(dimethylamino)-1-propylamine. researchcommons.org Purification of the resulting N-(3-Dimethylaminopropyl)maleimide from the reaction mixture is therefore a critical step to obtain a product of high purity.

The successful imidization of this compound yields N-(3-Dimethylaminopropyl)maleimide. This compound is characterized by a five-membered maleimide ring structure. The formation of this ring is confirmed through spectroscopic analysis, particularly ¹H-NMR. A characteristic singlet peak appearing around δ = 7.0 ppm in the ¹H-NMR spectrum is indicative of the two equivalent vinyl protons on the maleimide ring, confirming the successful ring closure. nih.gov In contrast, the vinyl protons of the parent maleamidic acid appear as two distinct doublets at approximately δ = 6.0-6.5 ppm.

The mechanism of imidization depends on whether it is conducted thermally or chemically.

Chemical Imidization Mechanism: In the presence of acetic anhydride and a base catalyst like triethylamine, the reaction is believed to proceed through several steps:

The acetic anhydride reacts with the carboxylic acid group of the maleamidic acid to form a mixed anhydride intermediate. This step activates the carboxyl group, making it a better leaving group.

The tertiary amine catalyst (e.g., triethylamine) may deprotonate the amide nitrogen, increasing its nucleophilicity, or it may facilitate the formation of the mixed anhydride. vt.edu

The amide nitrogen then performs an intramolecular nucleophilic attack on the activated carbonyl carbon of the mixed anhydride.

This is followed by the collapse of the tetrahedral intermediate, leading to the formation of the five-membered imide ring and the elimination of an acetate molecule.

Thermal Imidization Mechanism: The thermal process is a direct intramolecular condensation.

Upon heating, the amic acid gains sufficient thermal energy to overcome the activation barrier for cyclization.

The lone pair of electrons on the amide nitrogen directly attacks the carboxylic acid's carbonyl carbon in an intramolecular nucleophilic acyl substitution.

A tetrahedral intermediate is formed, which then eliminates a molecule of water to form the stable, planar imide ring. This cyclodehydration is typically irreversible at high temperatures as the water is removed from the system. ebrary.net

Compound Index

Chemical Imidization with Dehydrating Agents

Quaternization of the Tertiary Amine Moiety

The tertiary amine group within the this compound structure presents a reactive site for chemical modification, particularly through quaternization. This process converts the neutral tertiary amine into a permanently charged quaternary ammonium (B1175870) cation, significantly altering the molecule's chemical and physical properties. The quaternization is typically achieved through the alkylation of the tertiary amine, a reaction often referred to as the Menschutkin reaction. wikipedia.orgmdpi.com This transformation introduces a positive charge that is independent of the solution's pH. wikipedia.org

Reaction with Alkyl Halides and Sulfuric Esters

The conversion of the tertiary amine in this compound into a quaternary ammonium salt is readily accomplished by reaction with alkylating agents such as alkyl halides and sulfuric esters. wikipedia.org This bimolecular nucleophilic substitution (SN2) reaction involves the lone pair of electrons on the nitrogen atom of the dimethylamino group attacking the electrophilic carbon of the alkylating agent. mdpi.com The halide or sulfate (B86663) group acts as the leaving group, resulting in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium center. mdpi.com

Commonly used alkyl halides for this purpose include methyl iodide, dodecyl iodide, and benzyl (B1604629) chloride. wikipedia.orgnih.gov The choice of alkyl halide allows for the introduction of various alkyl groups (e.g., short-chain, long-chain, or benzylic) onto the nitrogen atom, thereby tuning the properties of the resulting salt. researchgate.net Sulfuric esters, such as dimethyl sulfate, are also effective quaternizing agents for tertiary amines, leading to the formation of quaternary ammonium methyl sulfates. google.comgoogle.com The reaction is often carried out in a solvent, although solvent-free processes have also been developed. researchgate.netgoogle.com The reaction rate can be influenced by factors such as the nature of the alkylating agent, the solvent polarity, and the reaction temperature. mdpi.comresearchgate.net

| Quaternizing Agent Class | Specific Example | Typical Solvent | General Reaction Conditions |

|---|---|---|---|

| Alkyl Halide | Methyl Iodide | DMSO, THF, Chloroform | Room Temperature to Moderate Heating (e.g., 50-60 °C) mdpi.comnih.gov |

| Alkyl Halide | Dodecyl Iodide | DMSO, THF | Moderate Heating nih.govresearchgate.net |

| Alkyl Halide | Benzyl Chloride | Not specified | Typical for Menschutkin reaction wikipedia.org |

| Sulfuric Ester | Dimethyl Sulfate | Solvent-free or in non-polar solvents | Exothermic, often requires initial heating (e.g., 80-90 °C) followed by temperature maintenance google.comgoogle.com |

Synthesis of Cationic Quaternary Ammonium Salts

The reaction of this compound with an alkylating agent (R-X) yields a cationic quaternary ammonium salt. In this salt, the nitrogen atom of the original dimethylamino group becomes covalently bonded to four carbon atoms: the two original methyl groups, the propyl chain of the parent molecule, and the newly introduced alkyl group (R). This results in a permanent positive charge on the nitrogen atom, which is balanced by the counter-ion (X⁻) derived from the alkylating agent, such as iodide, bromide, chloride, or methyl sulfate. wikipedia.org

The general structure of the resulting salt can be represented as [R-N⁺(CH₃)₂(CH₂)₃-NH-CO-CH=CH-COOH] X⁻. The synthesis of these salts is a direct consequence of the quaternization reaction described previously. For instance, reacting this compound with methyl iodide would produce N-(3-(trimethylammonio)propyl)maleamidic acid iodide. Similarly, using a long-chain alkyl halide like dodecyl iodide would yield N-(3-(dodecyldimethylammonio)propyl)maleamidic acid iodide. nih.gov The introduction of different alkyl groups and the variation of the counter-ion allow for the synthesis of a diverse library of quaternary ammonium salts with tailored properties. nih.gov

| Alkylating Agent (R-X) | Resulting Cationic Structure | Counter-ion (X⁻) |

|---|---|---|

| Methyl Iodide (CH₃I) | N-(3-(trimethylammonio)propyl)maleamidic acid | Iodide (I⁻) |

| Ethyl Bromide (C₂H₅Br) | N-(3-(ethyldimethylammonio)propyl)maleamidic acid | Bromide (Br⁻) |

| Dodecyl Iodide (C₁₂H₂₅I) | N-(3-(dodecyldimethylammonio)propyl)maleamidic acid | Iodide (I⁻) |

| Dimethyl Sulfate ((CH₃)₂SO₄) | N-(3-(trimethylammonio)propyl)maleamidic acid | Methyl Sulfate (CH₃SO₄⁻) |

Influence of Quaternization on Reactivity Profiles

The transformation of the tertiary amine to a quaternary ammonium salt profoundly impacts the reactivity profile of the molecule. The introduction of a permanent, bulky cationic group can influence adjacent functional groups through both steric and electronic effects.

One significant consequence of quaternization is a decrease in the thermal stability of the molecule. nih.gov Quaternary ammonium salts are susceptible to thermal degradation via the Hofmann elimination reaction, particularly when exposed to high temperatures. nih.gov This reaction pathway involves the abstraction of a proton from a beta-carbon (relative to the nitrogen atom), leading to the formation of an alkene, a tertiary amine, and a low-molecular-weight compound specific to the counter-ion. nih.gov For the quaternized derivatives of this compound, this could lead to the decomposition of the propyl chain.

Furthermore, the presence of a positive charge near the amide linkage and the carboxylic acid group can alter their reactivity. The strong electron-withdrawing nature of the cationic ammonium group can increase the acidity of the carboxylic acid proton and potentially affect the rate of cyclization to the corresponding N-substituted maleimide. The bulky nature of the quaternized group, especially when long alkyl chains are introduced, may also sterically hinder reactions involving the nearby amide or carboxyl functionalities. The solubility characteristics are also drastically changed; for example, quaternization with short alkyl chains like methyl groups tends to increase water solubility, while the introduction of long alkyl chains (e.g., dodecyl) can render the molecule less soluble in polar solvents like water and more soluble in less polar organic solvents. nih.gov

Polymerization Science and Macromolecular Engineering

Homopolymerization of N-(3-Dimethylaminopropyl)maleamidic acid

The homopolymerization of this compound would involve the linking of monomer units to form a polymer chain. The propensity of maleic acid and its derivatives to undergo homopolymerization can be challenging due to steric hindrance and the electronic nature of the double bond.

Free-radical polymerization is a common method for polymerizing vinyl monomers. The process involves initiation, propagation, and termination steps. For this compound, a typical radical polymerization scheme would be initiated by the decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate primary radicals. These radicals would then add to the double bond of the monomer, initiating the polymer chain.

However, maleic anhydride (B1165640) and its derivatives are known to have a low tendency for homopolymerization via free radical pathways. This is often attributed to the symmetrical nature of the double bond and potential steric hindrance from the substituents. It is plausible that this compound would exhibit similar behavior, leading to low conversion rates and the formation of low molecular weight oligomers.

Cross-linking in polymers derived from this compound could be achieved through several mechanisms. The presence of the carboxylic acid and the tertiary amine groups provides opportunities for post-polymerization cross-linking reactions. For instance, the carboxylic acid groups could be cross-linked through the formation of ester or amide linkages with suitable difunctional reagents.

Additionally, the tertiary amine can be quaternized to introduce ionic groups, which could then participate in ionic cross-linking. The formation of a three-dimensional network structure can also be promoted by the inclusion of a difunctional cross-linking agent, such as N,N'-methylenebisacrylamide, during the polymerization process. This would result in the formation of a hydrogel, a cross-linked polymer network that is capable of absorbing large amounts of water. The properties of such a network would be influenced by the cross-link density.

Copolymerization Strategies Involving this compound Units

Copolymerization is a highly effective strategy to incorporate monomers that exhibit poor homopolymerization tendencies into polymer chains. This compound is expected to readily copolymerize with electron-donating monomers.

Maleic anhydride and its derivatives are well-known to form alternating copolymers with electron-rich monomers like styrene (B11656) and vinyl ethers. This alternating tendency is attributed to the formation of a charge-transfer complex between the electron-poor maleic derivative and the electron-rich comonomer. It is highly probable that this compound would exhibit similar behavior.

The copolymerization with styrene would likely proceed via a charge-transfer complex mechanism, leading to a copolymer with a highly regular alternating structure. Similarly, copolymerization with ethyl vinyl ether, another electron-rich monomer, would be expected to yield alternating copolymers. The synthesis is typically carried out in a suitable solvent using a free-radical initiator.

The composition of the resulting copolymers can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis. The monomer reactivity ratios (r1 and r2) are crucial parameters that describe the relative reactivity of the monomers towards the growing polymer chain radicals.

For a system exhibiting a strong alternating tendency, the reactivity ratios of both monomers would be close to zero. The sequence distribution, which describes the arrangement of the monomer units along the polymer chain, can be predicted from the reactivity ratios. For an alternating copolymer, the probability of finding two identical monomer units next to each other is very low.

Below is a hypothetical data table illustrating the kind of results that would be expected from copolymerization studies of a maleic acid derivative (M1) with styrene (M2).

| Feed Molar Fraction of M1 | Copolymer Molar Fraction of M1 |

| 0.2 | 0.48 |

| 0.4 | 0.50 |

| 0.5 | 0.51 |

| 0.6 | 0.52 |

| 0.8 | 0.55 |

This table is illustrative and based on the typical behavior of alternating copolymerization of maleic anhydride derivatives with styrene.

For the copolymerization of this compound with an electron-donating monomer, the formation of a charge-transfer complex can significantly influence the kinetics. The complex may have a different reactivity compared to the free monomers, which would need to be accounted for in a more detailed kinetic model.

The following table presents representative reactivity ratios for the copolymerization of maleic anhydride (M1) with various comonomers (M2), which can serve as an analogue for the expected behavior of this compound.

| M2 (Comonomer) | r1 (Maleic Anhydride) | r2 (Comonomer) | r1 * r2 | Copolymer Type |

| Styrene | ~0.02 | ~0.08 | ~0.0016 | Alternating |

| Methyl Methacrylate | ~0.03 | ~3.5 | ~0.105 | Non-ideal |

| Vinyl Acetate (B1210297) | ~0.003 | ~0.05 | ~0.00015 | Alternating |

This data is based on known values for maleic anhydride copolymerization and is intended to be representative.

Post-Polymerization Modification of Polymers

Post-polymerization modification is a powerful strategy for synthesizing functional polymers with well-defined architectures and tailored properties. This approach involves the chemical transformation of a pre-existing polymer, allowing for the introduction of functional groups that may not be compatible with the initial polymerization conditions. This compound and its derivatives are valuable reagents in this context, offering a versatile platform for creating advanced macromolecular structures. The presence of a reactive tertiary amine group and a carboxylic acid group, derived from the ring-opening of a maleic anhydride precursor, enables a variety of subsequent chemical transformations.

Quaternization of Amine Groups within Polymer Chains

Polymers containing this compound units can be readily converted into polycations through the quaternization of the pendant tertiary dimethylamino groups. This process introduces permanent positive charges onto the polymer backbone, significantly altering its physicochemical properties, such as solubility, and imparting new functionalities like antimicrobial activity. researchgate.netnih.govmdpi.com

The quaternization reaction is typically achieved by treating the polymer with an alkyl halide, such as methyl iodide or dodecyl iodide. researchgate.netnih.gov For instance, a copolymer of styrene and maleic anhydride can first be modified by a ring-opening reaction with 3-(dimethylamino)-1-propylamine (DMAPA) to introduce the this compound side chains. researchgate.net Subsequent reaction with an alkyl halide converts the tertiary amine groups into quaternary ammonium (B1175870) salts. researchgate.netnih.gov

The general scheme for the quaternization of a polymer containing this compound units is depicted below:

Reaction Scheme: Step 1: Amidation of a maleic anhydride-containing polymer with DMAPA. (Polymer with maleic anhydride units) + H₂N-(CH₂)₃-N(CH₃)₂ → (Polymer with this compound units)

Step 2: Quaternization with an alkyl halide (e.g., R-X). (Polymer with this compound units) + R-X → (Polymer with quaternized ammonium salt units)

The degree of quaternization can be controlled by the reaction conditions, including the concentration of the alkyl halide, temperature, and reaction time. This allows for the fine-tuning of the charge density along the polymer chain, which in turn influences the material's properties. mdpi.com For example, studies on copolymers of maleic anhydride and 4-methyl-1-pentene (B8377) modified with DMAPA have shown that quaternization with different alkyl halides, such as methyl iodide and dodecyl iodide, yields polycationic copolymers with significant antimicrobial properties. nih.gov A study involving a styrene-maleic anhydride copolymer modified with DMAPA demonstrated that quaternization with methyl iodide yielded a cationic polyelectrolyte whose solution properties, such as reduced and intrinsic viscosity, were highly dependent on the pH and the presence of various aqueous salts. researchgate.net

Below is a table summarizing the findings from a study on the quaternization of a modified alternating copolymer of 4-methyl-1-pentene and maleic anhydride. nih.gov

| Quaternizing Agent | Resulting Functionality | Observed Properties |

|---|---|---|

| Methyl Iodide | Polycationic copolymer with methyl quaternary ammonium groups | Enhanced antimicrobial activity against various bacteria. nih.gov |

| Dodecyl Iodide | Polycationic copolymer with dodecyl quaternary ammonium groups | Increased amphiphilicity and potent antimicrobial properties. nih.gov |

| Sequential Quaternization (Methyl Iodide and Dodecyl Iodide) | Copolymer with mixed methyl and dodecyl quaternary ammonium groups | Tailorable hydrophobic/hydrophilic balance and broad-spectrum antimicrobial activity. nih.gov |

Grafting and Block Copolymer Synthesis with this compound Derivatives

The functional groups of this compound can also be exploited for the synthesis of more complex polymer architectures like graft and block copolymers. The carboxylic acid group of the maleamidic acid moiety can undergo further reactions, such as imidization, to form N-(3-Dimethylaminopropyl)maleimide. This maleimide (B117702) derivative is a key intermediate for "click" chemistry reactions, particularly the thiol-maleimide Michael addition, which is a highly efficient method for creating block copolymers. rsc.orgnih.gov

The process typically involves the following steps:

Grafting and Amic Acid Formation : A base polymer containing maleic anhydride units is reacted with 3-(dimethylamino)-1-propylamine (DMAPA) to graft the this compound side chains onto the polymer backbone. nih.gov This reaction is often exothermic and can be carried out in a suitable solvent like dimethylformamide (DMF). researchgate.netnih.gov

Imidization : The resulting amic acid can be chemically or thermally converted to the corresponding N-substituted maleimide. Chemical imidization can be performed using dehydrating agents like acetic anhydride with a catalyst such as sodium acetate, under mild conditions. nih.gov This cyclization creates a reactive maleimide group on the polymer side chain.

Block Copolymer Synthesis : The maleimide-functionalized polymer can then be reacted with a thiol-terminated polymer. The thiol group undergoes a highly specific Michael addition reaction with the maleimide double bond, forming a stable thioether linkage and connecting the two different polymer blocks. rsc.orgnih.gov This method allows for the synthesis of well-defined block copolymers without the need for controlled radical polymerization techniques for the second block. nih.gov

This strategy has been successfully applied to create amphiphilic copolymers with peptide-mimicking properties. nih.gov For example, an alternating copolymer of maleic anhydride and 4-methyl-1-pentene was first grafted with DMAPA, followed by imidization to create a maleimide-functionalized backbone. nih.gov This intermediate could then be used for further conjugation to synthesize block copolymers.

The versatility of this approach is highlighted in the table below, which outlines the synthetic pathway and potential applications.

| Reaction Step | Description | Key Reagents | Resulting Structure |

|---|---|---|---|

| Amidoacidification | Ring-opening of maleic anhydride units on a polymer backbone with DMAPA. | Poly(anhydride), 3-(dimethylamino)-1-propylamine (DMAPA) | Polymer grafted with this compound |

| Imidization | Cyclization of the amic acid to form a maleimide ring. | Acetic anhydride, Sodium acetate | Polymer grafted with N-(3-Dimethylaminopropyl)maleimide |

| Thiol-Maleimide Conjugation | "Click" reaction between the maleimide-functionalized polymer and a thiol-terminated polymer. | Maleimide-functionalized polymer, Thiol-terminated polymer | A-b-B Block Copolymer |

This post-polymerization modification pathway, starting from the formation of this compound, provides a robust and modular approach to designing complex polymeric materials with advanced functionalities.

Applications in Advanced Materials Engineering Excluding Biomedical/biological

Functional Polymeric Coatings and Adhesives

The incorporation of N-(3-Dimethylaminopropyl)maleamidic acid into polymer backbones can significantly enhance the performance of coatings and adhesives. The carboxyl and amide groups can participate in cross-linking reactions, improving the mechanical strength and thermal stability of the cured material. The dimethylamino group plays a crucial role in promoting adhesion to various substrates, particularly polar surfaces like metals and glass, through strong intermolecular interactions.

While direct research on this compound as an adhesion promoter is limited, studies on similar molecules, such as those based on maleic acid and other amino-functionalized monomers, have demonstrated their effectiveness. For instance, adhesion promoters based on a HEMA/maleic acid primer have shown exceptional bonding to dentine. nih.gov Additionally, chlorinated maleinized guayule rubber has been formulated into waterborne coatings that act as effective adhesion promoters for polypropylene. paint.org These examples highlight the potential of the maleic acid moiety in enhancing adhesion. The presence of the amino group in this compound is expected to further bolster this effect, as amine-containing compounds are known to improve the adhesion of coatings. eastman.com

Table 1: Influence of Functional Groups on Coating and Adhesive Properties

| Functional Group | Property Enhancement | Mechanism of Action |

| Carboxyl Group | Improved cross-linking, cohesion, and adhesion. | Forms ester linkages with hydroxyl groups on substrates or in the polymer matrix. |

| Amide Group | Increased thermal stability and mechanical strength. | Contributes to hydrogen bonding and polymer chain rigidity. |

| Tertiary Amine Group | Enhanced adhesion to polar surfaces. | Acts as a Lewis base, forming strong interactions with acidic sites on substrates. |

Development of Flocculants and Dispersants

In the realm of water treatment and industrial processes, polymers containing amine functionalities are widely utilized as flocculants and dispersants. The cationic nature of the protonated amine group in this compound at acidic to neutral pH allows for effective interaction with negatively charged colloidal particles suspended in water. This neutralizes the surface charges, leading to particle aggregation and sedimentation, a process crucial for water clarification.

Polymers used in water and wastewater treatment are predominantly polyacrylamides, which can be synthesized with a range of charge concentrations and molecular weights to optimize floc formation. alumichem.com The incorporation of monomers like this compound into polyacrylamide chains can introduce cationic charges, enhancing their flocculation efficiency for negatively charged particulates. While specific studies on this compound-based flocculants are not widely available, the principles of using amine-based water treatment polymers are well-established. gatech.edu

Conversely, at higher pH values, the deprotonated amine group can contribute to the dispersing properties of polymers, preventing the aggregation of particles in various formulations.

Applications in Paper and Textile Manufacturing

The functional groups of this compound make it a candidate for applications in the paper and textile industries. In papermaking, chemicals are used to modify the properties of paper, such as its strength and resistance to water. wikipedia.org Cationic polymers are often used as dry-strength additives to enhance the internal bonding of paper fibers. wikipedia.org The incorporation of this compound into polymers used in papermaking could impart cationic character, thereby improving paper strength.

In textile manufacturing, this compound could be used in the development of functional finishes. For instance, its ability to be incorporated into polymeric coatings could be utilized to create fabrics with improved dyeability, antistatic properties, or adhesion for subsequent coatings. Certain amine-containing compounds, like stearamidopropyl dimethylamine, are used in textile manufacturing as spin finishes or fiber lubricants to reduce static buildup and improve processing efficiency. nmpharmtech.com While not a direct application of this compound, this illustrates the utility of the dimethylaminopropyl functionality in textiles.

Advanced Paint Formulations (e.g., Electrodeposition Paints)

Cathodic electrodeposition paints are widely used in the automotive industry to provide a durable and corrosion-resistant primer layer. These paints typically consist of an amine-modified polymer that can be protonated in an acidic bath, allowing the polymer to become positively charged and migrate to the cathode (the item to be coated) under an electric field.

The tertiary amine group in this compound makes it a suitable monomer for the synthesis of polymers for cathodic electrodeposition paints. Upon protonation, this group would provide the necessary positive charge for electrophoretic mobility. The carboxyl and amide groups can participate in cross-linking reactions during the baking process, leading to a hard and resilient coating. The use of amine-group-containing hydrophobic polymers, such as acrylic-epoxy resins, is a key aspect of cathodic electrodeposition of paints. mdpi.com

Table 2: Potential Role of this compound in Electrodeposition Paints

| Stage | Function of this compound Moiety |

| Bath Formulation | The tertiary amine is protonated by an acid, rendering the polymer water-dispersible and positively charged. |

| Electrodeposition | The positively charged polymer migrates to the cathode and deposits on the metal surface. |

| Curing | The carboxyl and amide groups can participate in cross-linking reactions, forming a durable film. |

Responsive Materials Development (e.g., pH-responsive polymers)

One of the most significant applications of this compound is in the development of "smart" or responsive materials, particularly pH-responsive polymers. These materials can undergo significant changes in their physical or chemical properties in response to changes in the pH of their environment. researchgate.net

The tertiary amine group in this compound has a pKa value that allows it to be protonated in acidic conditions and deprotonated in basic conditions. When incorporated into a polymer, this reversible protonation leads to changes in the polymer's solubility, conformation, and charge density. monash.edu For example, a polymer containing this monomer may be soluble in acidic water due to the electrostatic repulsion between the protonated amine groups, but become insoluble as the pH increases and the amine groups are deprotonated. nih.gov

This pH-responsive behavior is highly sought after in various advanced material applications. For instance, it can be utilized in the creation of sensors, controlled-release systems, and self-healing materials. The ability to tune the pH at which these changes occur by copolymerizing this compound with other monomers makes it a valuable building block for designing sophisticated responsive materials. monash.edu

Table 3: pH-Responsive Behavior of Polymers Containing this compound Moiety

| pH Condition | State of the Amine Group | Polymer Properties |

| Acidic (pH < pKa) | Protonated (Cationic) | Hydrophilic, soluble, expanded chain conformation. |

| Basic (pH > pKa) | Deprotonated (Neutral) | Hydrophobic, insoluble, collapsed chain conformation. |

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the synthesis and purity of N-(3-Dimethylaminopropyl)maleamidic acid. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for detailed structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The reaction between maleic anhydride (B1165640) and 3-(dimethylamino)-1-propylamine (DMAPA) results in the formation of the maleamic acid, and the ¹H-NMR spectrum provides definitive evidence of this conversion.

In a typical spectrum, the successful opening of the maleic anhydride ring and the formation of the amic acid is confirmed by the appearance of specific proton signals. For cis-3-(N,N-dimethylamino)propyl maleamic acid, characteristic doublets corresponding to the vinyl protons of the maleamic acid moiety are observed at approximately 6.33 ppm and 5.96 ppm. These signals are indicative of the protons on the carbon-carbon double bond. The presence of signals in the aliphatic region, typically between 2–4 ppm, corresponds to the protons of the dimethylaminopropyl group.

Table 1: ¹H-NMR Spectral Data for cis-3-(N,N-dimethylamino)propyl maleamic acid

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|

| 6.33 | Doublet | Vinyl Proton | rsc.org |

| 5.96 | Doublet | Vinyl Proton | rsc.org |

| 2–4 | Multiplet | Aliphatic Protons (Dimethylaminopropyl group) | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound and its polymeric derivatives. The IR spectrum of the amic acid shows characteristic absorption bands that confirm its formation from the reaction of an amine with an anhydride.

The spectra of amidoacidified copolymers are often compared to the spectrum of the model compound, this compound. Research shows characteristic peaks for maleamidic acid groups appearing in the wavenumber range of 1778–1640 cm⁻¹. These bands are typically associated with the stretching vibrations of the carbonyl groups (C=O) of the amide and carboxylic acid functionalities. The presence of these peaks, and the disappearance of the characteristic anhydride peaks, confirms the successful amidoacidification reaction.

Table 2: Characteristic IR Absorption Bands for Maleamidic Acid Derivatives

| Wavenumber Range (cm⁻¹) | Functional Group Assignment | Reference |

|---|---|---|

| 1778–1640 | C=O stretching (Amide and Carboxylic Acid) |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for verifying the elemental composition of the synthesized compound and its polymers. It provides quantitative data on the percentage of carbon (C), hydrogen (H), and nitrogen (N), which can be compared with the theoretically calculated values to ascertain the purity and stoichiometry of the product.

For copolymers modified with 3-(dimethylamino)-1-propylamine, elemental analysis is used to determine the extent of modification of the anhydride moieties. Studies have reported a strong correlation between the measured and calculated values for hydrogen and nitrogen content. rsc.org However, discrepancies in the carbon content can sometimes be observed, which may require further investigation into reaction side products or impurities. rsc.org

Rheological and Viscometric Analysis of Polymer Solutions

The rheological and viscometric properties of polymer solutions are critical for understanding their behavior in various applications. These analyses provide information on viscosity, elasticity, and flow characteristics. For polymers derived from related monomers, such as poly(N-[3-(dimethylamino)propyl] methacrylamide) (PDMAPMAAm), mechanical properties like the compression modulus of hydrogels are of significant interest.

The mechanical strength of hydrogels is a key limiting factor for their application. Studies on templated PDMAPMAAm hydrogels have shown a significant increase in compression moduli, by nearly tenfold (from approximately 3.0 kPa to 30.0 kPa), compared to isotropic ones. rsc.org This enhancement in mechanical properties is crucial for applications that require robust materials. The rheological behavior of these polymer systems is complex and can be influenced by factors such as polymer concentration, crosslinker density, pH, and temperature.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis for thermal stability of polymers)

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are essential for evaluating the thermal stability of polymers derived from this compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing insights into decomposition temperatures and degradation mechanisms.

For copolymers containing amidic acid structures, TGA thermograms can reveal important thermal events. For instance, an initial mass loss observed around 150 °C is often attributed to the loss of water resulting from the intramolecular cyclization (imidization) of the amic acid groups upon heating. This is a characteristic feature of polymers containing maleamic acid moieties. Subsequent degradation at higher temperatures corresponds to the decomposition of the polymer backbone. Comparative studies have shown that modified copolymers can exhibit enhanced thermal stability compared to the original, unmodified polymers. Furthermore, TGA of hydrogels based on related monomers, such as poly([3-N,N'-dimethylamino-propyl]methacrylamide), has been used to confirm their thermal stability, with degradation of the polymer backbone occurring at temperatures between 300-350°C. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and stability of N-(3-Dimethylaminopropyl)maleamidic acid. These calculations can predict molecular geometries, vibrational frequencies, and the energies of different electronic states.

One of the key reactions of maleamic acids is their cyclodehydration to form the corresponding maleimides. Computational studies on analogous maleamic acid systems have shown that this reaction can proceed through different pathways, leading to either the maleimide (B117702) or the isomaleimide. researchgate.net Theoretical calculations can map out the potential energy surface of these reactions, identifying transition states and reaction intermediates. For instance, a hybrid density functional method like B3LYP with a 6-31G(d,p) basis set can be employed to calculate the activation energies for the formation of both products, thereby predicting the kinetic and thermodynamic favorability of each pathway. researchgate.net

Table 1: Representative Quantum Chemical Methods for Reactivity Analysis

| Computational Method | Basis Set | Properties Calculated | Application |

|---|---|---|---|

| Density Functional Theory (DFT) | 6-31G(d,p) | Optimized geometries, transition states, reaction energies | Investigating cyclodehydration mechanisms of maleamic acids researchgate.net |

| Time-Dependent DFT (TD-DFT) | cc-pVDZ | Electronic excitation energies, absorption spectra | Predicting photophysical properties of related maleimide derivatives nih.gov |

| Hartree-Fock (HF) | STO-3G | Molecular orbitals, electronic distribution | Initial geometry optimization and wavefunction analysis |

These calculations can also provide insights into the stability of the this compound monomer. By calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, one can estimate the molecule's susceptibility to nucleophilic and electrophilic attack, providing a quantitative measure of its chemical reactivity.

Molecular Dynamics Simulations of Polymer Solution Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. For polymers of this compound, MD simulations can provide a detailed picture of their conformational dynamics and interactions with solvent molecules in aqueous solutions.

The tertiary amine group in the polymer's side chain is expected to be protonated at acidic to neutral pH, rendering the polymer a polyelectrolyte. MD simulations can be used to investigate how the charge state of these amine groups, as well as the carboxylate groups on the maleamic acid backbone, influences the polymer's conformation. For instance, at low pH, the electrostatic repulsion between the protonated amine groups would likely lead to an extended chain conformation. As the pH increases, deprotonation of the carboxylic acid groups and potential deprotonation of the amine groups would alter the electrostatic interactions, potentially leading to more compact or globular structures.

Simulations of analogous systems, such as poly(styrene-alt-maleic acid), have demonstrated that the presence of divalent cations can significantly impact the polymer's solution behavior, leading to aggregation or micellization. nih.gov Similar MD studies on poly(this compound) could predict how ions like Ca²⁺ or Mg²⁺ interact with the polymer chains, potentially bridging carboxylate groups and inducing conformational changes.

Table 2: Key Parameters from Molecular Dynamics Simulations of Polyelectrolytes

| Parameter | Description | Insights Gained |

|---|---|---|

| Radius of Gyration (Rg) | A measure of the overall size and shape of the polymer chain. | Provides information on chain collapse or extension under different solvent conditions (pH, ionic strength). |

| Radial Distribution Function (RDF) | Describes the probability of finding a particle at a certain distance from a reference particle. | Elucidates the structuring of water molecules and ions around the polymer chain. |

| End-to-End Distance | The distance between the two ends of the polymer chain. | Characterizes the overall conformation and flexibility of the polymer. |

By analyzing the trajectories of atoms over time, MD simulations can also provide information about the hydration shell of the polymer and the dynamics of water molecules in its vicinity, which are crucial for understanding its solubility and interactions in biological environments.

Predictive Modeling of Structure-Property Relationships

Predictive modeling, often employing machine learning and quantitative structure-property relationship (QSPR) models, aims to establish correlations between the chemical structure of a molecule or polymer and its macroscopic properties. For this compound and its derivatives, these models can accelerate the discovery of new materials with desired characteristics.

For example, by creating a dataset of related maleimide derivatives with known photophysical properties, an artificial neural network (ANN) can be trained to predict the absorption and emission wavelengths of new, unsynthesized compounds. nih.gov The inputs to such a model could include molecular fingerprints, which encode the structural features of the molecules, and solvent parameters like the dielectric constant. nih.gov This approach allows for the in silico screening of large libraries of potential compounds to identify promising candidates for applications such as fluorescent probes.

Table 3: Components of a Predictive Structure-Property Model

| Model Component | Description | Example for Maleimide Derivatives |

|---|---|---|

| Molecular Descriptors | Numerical representations of a molecule's structure. | Extended Connectivity Fingerprints (ECFPs), topological indices. nih.gov |

| Machine Learning Algorithm | An algorithm that learns from data to make predictions. | Artificial Neural Network (ANN), Support Vector Machine (SVM). nih.gov |

| Property Database | A collection of experimental data for training and testing the model. | Measured absorption and emission spectra of known maleimides. nih.gov |

The development of such predictive models is a data-intensive process that relies on the availability of high-quality experimental data for a diverse set of related compounds.

Theoretical Studies of Polymerization Mechanisms

Theoretical studies can provide fundamental insights into the mechanisms of polymerization, including the initiation, propagation, and termination steps. For this compound, which can be polymerized to form a poly(amic acid), understanding the polymerization kinetics and mechanism is crucial for controlling the polymer's molecular weight and structure.

The vinylene group within the maleimide moiety, which is formed upon cyclization of the maleamic acid, can undergo polymerization through radical or anionic initiators. frontiersin.orgnih.gov Theoretical calculations can be used to model the transition states of the radical addition of an initiator to the double bond of the maleimide monomer. These calculations can help in understanding the regioselectivity and stereoselectivity of the polymerization process.

Furthermore, computational models can investigate the reactivity ratios in copolymerization reactions. For instance, if N-(3-Dimethylaminopropyl)maleimide were to be copolymerized with another vinyl monomer, theoretical calculations could predict the relative rates at which the two monomers add to the growing polymer chain. This information is vital for designing copolymers with specific monomer sequences and, consequently, tailored properties. While specific theoretical studies on the polymerization of this compound or its cyclized maleimide form are not prominent in the literature, the established computational methodologies for studying polymerization reactions can be readily applied to this system.

Future Research Directions and Emerging Opportunities

Design of Novel Synthetic Routes with Enhanced Sustainability

The conventional synthesis of N-(3-Dimethylaminopropyl)maleamidic acid involves the straightforward reaction of maleic anhydride (B1165640) with 3-(dimethylamino)-1-propylamine (DMAPA). nih.gov While effective, this process can be further optimized to align with the principles of green chemistry. Future research should prioritize the development of synthetic methodologies that minimize environmental impact and enhance process efficiency.

Key areas for investigation include:

Solvent Selection: The initial synthesis is often performed in chloroform (B151607). nih.gov Future work should explore benign alternatives such as water, ethanol, or solvent-free (neat) conditions. The reaction's exothermic nature could be exploited in neat conditions to reduce energy input. nih.gov

Catalysis: While the reaction proceeds readily, research into biocatalysts or organocatalysts could offer milder reaction conditions and improved selectivity, particularly if scaled up or used for creating derivatives.

Process Intensification: The use of continuous flow reactors instead of batch processes could offer superior control over reaction parameters (temperature, mixing), reduce reaction times, and improve safety and scalability. This aligns with modern trends in sustainable chemical manufacturing. researchgate.net

Atom Economy: The current synthesis exhibits excellent atom economy as it is an addition reaction. Future derivative syntheses, however, should be designed to maintain this efficiency, for instance, by avoiding protecting group chemistry.

| Parameter | Current Method | Proposed Future Direction | Potential Benefit |

|---|---|---|---|

| Solvent | Chloroform nih.gov | Water, Ethanol, Supercritical CO₂, or Solvent-free | Reduced toxicity and environmental impact |

| Energy Input | Heating to ensure completion nih.gov | Microwave-assisted synthesis, sonication, or use of flow reactors | Reduced energy consumption and faster reaction times |

| Catalyst | Typically uncatalyzed | Biocatalysts (e.g., lipases) or organocatalysts | Milder conditions, higher selectivity, and biodegradability of catalysts |

| Process Type | Batch processing | Continuous flow processing | Enhanced safety, scalability, and process control researchgate.net |

Exploration of Advanced Polymer Architectures and Composites

The true potential of this compound is realized when it is incorporated into polymeric structures. The vinyl group allows it to act as a monomer or comonomer, while the amine and acid groups provide sites for post-polymerization modification. Future research should move beyond simple linear copolymers to explore more complex and functional architectures.

Emerging opportunities include:

Controlled Radical Polymerization: Techniques like Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization can be used to synthesize well-defined block copolymers and polymer brushes with controlled molecular weights and low dispersity. researchgate.netresearchgate.net This control is critical for applications in drug delivery and surface modification.

Hydrogel Networks: The compound can be used as a functional monomer in the creation of "smart" hydrogels. researchgate.netresearchgate.net Future work could focus on developing interpenetrating polymer networks (IPNs) or nanocomposite hydrogels (e.g., incorporating graphene oxide or clay nanoparticles) to enhance mechanical properties and introduce new functionalities like electrical conductivity.

Dendritic and Star Polymers: Using multifunctional initiators, star-shaped or dendritic polymers featuring the maleamic acid derivative on their peripheries could be synthesized. Such architectures offer a high density of functional groups, making them ideal for applications in catalysis, sensing, and gene delivery. researchgate.net

| Polymer Architecture | Key Features | Future Research Focus | Potential Application |

|---|---|---|---|

| Block Copolymers (via RAFT) | Defined hydrophobic/hydrophilic segments; controlled molecular weight. researchgate.net | Synthesis of amphiphilic block copolymers for self-assembly. | Drug delivery micelles, nanoreactors. mdpi.com |

| Polymer Brushes | Dense polymer chains grafted onto a surface. researchgate.net | Grafting from silicon wafers or nanoparticles to create stimuli-responsive surfaces. | Antifouling coatings, smart sensors, controlled cell adhesion. nih.gov |

| Nanocomposite Hydrogels | Enhanced mechanical strength and novel properties (e.g., conductivity). | Incorporation of inorganic nanoparticles or carbon-based materials. | Tissue engineering scaffolds, soft robotics, strain sensors. researchgate.net |

| Star Polymers/Dendrimers | High density of terminal functional groups. | Functionalization of the polymer periphery for targeted interactions. | Gene delivery vehicles, multivalent drug carriers. |

Integration into Multifunctional Material Systems

A key future direction is the design of materials that can respond to multiple external stimuli simultaneously. The structure of this compound is intrinsically multifunctional, containing both a proton-donating carboxylic acid and a proton-accepting tertiary amine. This zwitterionic potential makes it an ideal candidate for creating multi-responsive "smart" materials. acs.org

Future research should focus on:

pH and Thermo-Responsiveness: Copolymers incorporating this monomer are expected to exhibit dual pH and temperature sensitivity. mdpi.comnih.gov The tertiary amine and carboxylic acid provide pH-responsiveness, while copolymerization with monomers like N-isopropylacrylamide (NIPAM) can impart thermo-responsiveness. nih.govmdpi.com The interplay between these responses could lead to materials with highly tunable properties for applications like controlled drug release. rsc.org

CO₂-Sensing and Capture: The tertiary amine group can react reversibly with carbon dioxide in the presence of water. nih.gov This opens up opportunities to develop polymers for CO₂-responsive applications, such as CO₂-switchable hydrogels, adsorbents for carbon capture, or visual CO₂ sensors. mdpi.com

Biocidal and Antifouling Surfaces: The tertiary amine can be quaternized to introduce permanent positive charges, which are known to have antimicrobial properties. mdpi.comresearchgate.net Future work could involve creating copolymers that combine this biocidal activity with the protein-repellent properties of zwitterionic structures, leading to advanced antifouling and antimicrobial coatings for medical devices and marine applications. acs.orgmdpi.com

| Stimulus | Responsible Functional Group | Material Response | Emerging Opportunity |

|---|---|---|---|

| pH | Carboxylic acid (-COOH) and Tertiary amine (-N(CH₃)₂) | Changes in solubility, swelling, or surface charge. nih.gov | pH-triggered drug delivery systems for targeted therapy. nih.gov |

| Temperature | Incorporation of comonomers (e.g., NIPAM). nih.gov | Reversible phase transition (LCST behavior). rsc.org | Injectable hydrogels for tissue engineering; smart cell culture surfaces. |

| Carbon Dioxide (CO₂) | Tertiary amine (-N(CH₃)₂) nih.gov | Reversible changes in viscosity or solubility. mdpi.com | CO₂-switchable catalysts, environmental sensors, and carbon capture materials. |

| Ionic Strength | Carboxylic acid and Tertiary amine | Polyelectrolyte effects, changes in hydrodynamic volume. | Materials for water purification and ion exchange resins. |

Bridging Fundamental Chemical Understanding with Applied Material Science Innovations

A deeper, more fundamental understanding of the chemistry of this compound is essential to unlock its full potential in applied materials. Future research should connect its molecular-level behavior to the macroscopic properties of the materials derived from it.

Key research questions to bridge this gap include:

Cyclization Kinetics: The maleamic acid moiety can undergo cyclodehydration to form the corresponding N-substituted maleimide (B117702). nih.govresearchgate.net Understanding and controlling the kinetics of this ring-closing reaction is crucial. It could be exploited as a post-polymerization modification to alter the polymer backbone's rigidity and hydrophobicity, or it could be a factor to be suppressed to maintain the amic acid structure.

Zwitterionic Behavior: At its isoelectric point, the molecule can exist as a zwitterion. A thorough investigation of the pKa values of the acid and amine groups in the polymer is needed to predict and control this behavior. This is fundamental to designing effective antifouling surfaces and drug delivery vehicles that respond to physiological pH gradients. acs.org

Self-Assembly and Intermolecular Interactions: How do polymers containing this monomer self-assemble in solution? Research into the role of hydrogen bonding (from the amide and carboxylic acid) and electrostatic interactions in directing the formation of micelles, vesicles, or other nanostructures will be critical for designing next-generation nanomaterials. mdpi.com

This fundamental knowledge will directly inform innovations in applied material science, enabling the rational design of materials with precisely tailored properties for specific, high-value applications. appliedmaterials.com

| Fundamental Chemical Property | Research Focus | Applied Material Science Innovation |

|---|---|---|

| Amic acid to imide cyclization researchgate.net | Studying the kinetics and control of the dehydration reaction within a polymer matrix. | "On-demand" stiffening of materials or creating patterned surfaces through localized conversion. |

| pKa and Zwitterionic Character acs.org | Determining precise pKa values in different polymer architectures and environments. | Development of highly selective biosensors and ultra-low fouling biomedical coatings. |

| Intermolecular Forces | Computational modeling and experimental studies (e.g., scattering techniques) of polymer self-assembly. | Creation of "smart" micelles that release cargo in response to multiple triggers (e.g., pH and temperature). mdpi.comnih.gov |

| Reactivity of the Double Bond | Investigating copolymerization kinetics with a range of functional monomers. | Tailoring the properties (e.g., LCST, mechanical strength) of smart polymers with high precision. mdpi.com |

Q & A

Q. What is the role of N-(3-Dimethylaminopropyl)maleamidic acid in carbodiimide-mediated coupling reactions?

Answer: this compound derivatives, such as EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride), are widely used as carbodiimide coupling agents. They activate carboxyl groups to form reactive intermediates (e.g., O-acylisourea), which react with amines to form stable amide bonds. This is critical in bioconjugation, peptide synthesis, and crosslinking applications. For instance, EDC is often paired with NHS (N-hydroxysuccinimide) to stabilize the intermediate and improve reaction efficiency .

Methodology:

- Step 1: Dissolve the carboxyl-containing substrate (e.g., protein or polymer) in a buffer (e.g., MES, pH 4.7–6.0).

- Step 2: Add EDC (1–10 mM) and NHS (5–50 mM) to activate carboxyl groups for 15–30 minutes.

- Step 3: Introduce the amine-containing molecule (e.g., antibody or drug) and incubate for 2–24 hours at 4–25°C .

Table 1: Common Buffers and Conditions for EDC-Mediated Reactions

| Buffer | pH Range | Typical Use Case | Reference |

|---|---|---|---|

| MES | 4.7–6.0 | Protein conjugation | |

| PBS | 7.4 | Polymer crosslinking |

Q. What analytical methods confirm successful conjugation using this compound?

Answer: Key techniques include:

- FTIR Spectroscopy: Detect amide bond formation (e.g., peaks at 1650 cm⁻¹ for C=O stretching) .

- NMR Spectroscopy: Observe shifts in proton signals (e.g., disappearance of carboxyl protons) .

- HPLC: Monitor reaction completion by comparing retention times of reactants and products .

Methodology: For FTIR analysis:

- Lyophilize the conjugate to remove solvents.

- Prepare a KBr pellet and scan between 4000–400 cm⁻¹.

- Compare spectra to unreacted starting materials to identify new amide bonds .

Advanced Questions

Q. How can researchers optimize reaction conditions to minimize side reactions (e.g., hydrolysis) during EDC-mediated coupling?

Answer: Hydrolysis of the O-acylisourea intermediate is a major side reaction. Strategies include:

- Low Temperature: Conduct reactions at 4°C to slow hydrolysis .

- Excess Reagents: Use 2–5× molar excess of EDC/NHS relative to carboxyl groups .

- Co-solvents: Add organic solvents (e.g., DMSO) to improve carbodiimide stability in aqueous solutions .

Table 2: Impact of pH on Coupling Efficiency

| pH | Reaction Efficiency | Hydrolysis Rate | Reference |

|---|---|---|---|

| 4.7 | High | Low | |

| 7.4 | Moderate | High |

Q. How do structural modifications of this compound derivatives affect crosslinking efficiency?

Answer: Substituents on the carbodiimide influence solubility and steric effects. For example:

- EDC vs. DCC: EDC (water-soluble) is preferred for aqueous reactions, while DCC (N,N'-dicyclohexylcarbodiimide) is used in organic solvents but forms insoluble byproducts .

- Maleamic Acid vs. Maleimide: Maleimide derivatives enable thiol-specific conjugation, whereas maleamidic acid derivatives are more reactive toward amines .

Methodology for Crosslinking:

Q. What strategies address discrepancies in coupling efficiency across pH conditions?

Answer: pH impacts both carboxyl activation and amine reactivity:

- Low pH (4.7–6.0): Enhances carboxyl activation but may protonate amines, reducing reactivity. Use MES buffer and adjust amine concentration .

- High pH (>7.0): Increases amine availability but accelerates EDC hydrolysis. Pre-activate carboxyl groups at pH 4.7 before raising pH to 7.4 .

Data Contradiction Analysis:

- : Reports high efficiency at pH 4.7 with MES buffer.

- : Notes reduced efficiency in PBS (pH 7.4) due to hydrolysis. Resolution: Pre-activate in MES, then adjust pH post-activation for amine coupling .

Synthesis & Stability

Q. How is this compound synthesized from maleic acid derivatives?

Answer: A common route involves reacting N-(3-Dimethylaminopropyl)amine with maleic anhydride:

- Step 1: React maleic anhydride with 3-dimethylaminopropylamine in THF at 0°C.

- Step 2: Acidify with HCl to precipitate the maleamidic acid derivative .

Methodology:

- Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane, 1:1).

- Purify by recrystallization in ethanol/water (80:20) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.